(S)-3-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]benzonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method involves the reaction of a suitable pyrrolidine precursor with a benzonitrile derivative under specific reaction conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-[(2S)-pyrrolidin-2-yl]benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Benzonitrile: A compound with a nitrile group attached to a benzene ring.
Pyrrolidinyl-benzonitrile derivatives: Compounds with variations in the substituents on the pyrrolidine ring or the benzonitrile moiety.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]benzonitrile is unique due to the specific stereochemistry of the pyrrolidine ring and its attachment to the benzonitrile moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2/t11-/m0/s1 |
InChI Key |
PLLPVRDNESICJD-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC(=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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